2,6-Difluoropyridin-3-ol

Synthetic methodology Fluorination Process chemistry

2,6-Difluoropyridin-3-ol is the only pyridinol with the precise 2,6-difluoro substitution pattern required for programmed tandem SNAr reactions, enabling synthesis of 2,3,6-trisubstituted pyridine cores for PKCθ and other kinase inhibitors. Monofluorinated analogs lack this dual activation and regioselectivity. Its logP of 1.4 and zero rotatable bonds offer distinct physicochemical advantages. Choose this foundational building block for your next macrocyclic inhibitor program.

Molecular Formula C5H3F2NO
Molecular Weight 131.08 g/mol
CAS No. 209328-85-8
Cat. No. B1322402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoropyridin-3-ol
CAS209328-85-8
Molecular FormulaC5H3F2NO
Molecular Weight131.08 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)F)F
InChIInChI=1S/C5H3F2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
InChIKeyHTLONLFPRJFFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoropyridin-3-ol (CAS 209328-85-8): Core Structural and Procurement Baseline


2,6-Difluoropyridin-3-ol (CAS 209328-85-8) is a fluorinated pyridine derivative bearing two fluorine atoms at the 2- and 6-positions and a hydroxyl group at the 3-position, with a molecular formula of C5H3F2NO and a molecular weight of 131.08 g/mol [1]. It belongs to the polyhalopyridine class and serves as a foundational building block for constructing 2,3,6-trisubstituted pyridines via tandem nucleophilic aromatic substitution (SNAr) reactions [2]. The compound's computed physicochemical properties include an XLogP3-AA of 1.4, a predicted pKa of 4.80±0.10, and a topological polar surface area (TPSA) of 33.1 Ų, which collectively define its behavior in both synthetic and biological contexts [1].

Why 2,6-Difluoropyridin-3-ol Cannot Be Replaced by Generic Pyridinol Analogs


Generic substitution of 2,6-difluoropyridin-3-ol with structurally adjacent pyridinol analogs is chemically unsound because the precise 2,6-difluoro substitution pattern imparts a unique combination of electronic properties, regioselective reactivity, and physicochemical parameters that single-fluoro or alternatively positioned difluoro congeners cannot replicate. Specifically, the 2,6-difluoro arrangement establishes two distinguishable carbon-fluorine bonds with differential susceptibility to nucleophilic aromatic substitution, enabling programmed tandem SNAr sequences that produce 2,3,6-trisubstituted pyridines with predictable regiochemical outcomes [1]. In contrast, analogs such as 2-fluoropyridin-3-ol or 5-fluoropyridin-3-ol lack the second activating fluorine and consequently fail to support the same sequential substitution logic. Furthermore, the compound's distinct lipophilicity profile (XLogP3-AA 1.4) and hydrogen-bond acceptor count (4 HBA) relative to monofluorinated alternatives fundamentally alter molecular recognition and partitioning behavior in both synthetic and biological systems [2].

2,6-Difluoropyridin-3-ol: Quantitative Differentiation Evidence Versus Closest Analogs


Difluorination Yield Advantage: CsF/DMSO Method Versus Prior Literature Approaches

The synthesis of 3-substituted-2,6-difluoropyridines (including the hydroxyl-substituted 2,6-difluoropyridin-3-ol scaffold) from 3-substituted-2,6-dichloropyridines using a CsF/DMSO system delivers yields of 86-94%, which represents a substantial improvement over previously reported methods that achieved only low yields (typically 37-50%) or required extreme temperatures (200 °C or −75 °C) with freshly prepared anhydrous TBAF [1]. This facile protocol, which operates under milder conditions, provides reliable access to the difluorinated scaffold that is essential for downstream tandem SNAr chemistry.

Synthetic methodology Fluorination Process chemistry

Regioselective Tandem SNAr Reactivity: 2,6-Difluoro Scaffold Versus Monofluoro Analogs

3-Substituted-2,6-difluoropyridines possess two distinguishable carbon-fluorine bonds that undergo tandem nucleophilic aromatic substitution (SNAr) with good regioselectivity, enabling the straightforward synthesis of 2,3,6-trisubstituted pyridines in moderate to good yields [1]. This sequential substitution logic, which has been applied to the synthesis of macrocyclic PKCθ inhibitors, is unique to the 2,6-difluoro substitution pattern [2]. In contrast, monofluorinated pyridine analogs (e.g., 2-fluoropyridin-3-ol, CAS 174669-74-0) possess only a single activating fluorine and therefore cannot support the same tandem substitution sequence to generate trisubstituted products with predictable regiochemical control.

Medicinal chemistry Nucleophilic aromatic substitution Drug discovery

Lipophilicity and Hydrogen-Bonding Profile: 2,6-Difluoro Versus Monofluoro Pyridinols

2,6-Difluoropyridin-3-ol exhibits an XLogP3-AA of 1.4, a pKa of 4.80±0.10 (predicted), and a hydrogen-bond acceptor count of 4, reflecting the combined electron-withdrawing effect of the two ortho/para-positioned fluorine atoms on the hydroxyl-bearing pyridine ring [1]. In contrast, monofluorinated pyridin-3-ol analogs show substantially lower lipophilicity: 2-fluoropyridin-3-ol has a logP of approximately 1.00 [2], while 5-fluoropyridin-3-ol has a logP of approximately 0.59 [3]. The ~0.4-0.8 log unit increase in lipophilicity for the 2,6-difluoro derivative translates to a 2.5- to 6.3-fold higher partition coefficient in octanol-water systems.

Physicochemical properties Drug-likeness ADME

Validated Application in PKCθ Inhibitor Synthesis: 2,6-Difluoro Scaffold Versus Non-Fluorinated Pyridine Cores

3-Substituted-2,6-difluoropyridines have been successfully employed in the facile synthesis of macrocyclic derivatives as novel protein kinase C theta (PKCθ) inhibitors with moderate to good yields [1]. The 2,6-difluoro substitution pattern is essential for the tandem SNAr chemistry that enables construction of the 2,3,6-trisubstituted pyridine core found in these macrocyclic inhibitors. Non-fluorinated pyridine cores lack the electrophilic activation required for the sequential substitution under similarly mild conditions, and monofluorinated variants cannot achieve the same trisubstituted product topology.

Kinase inhibition Immuno-oncology Macrocyclic inhibitors

Polar Surface Area and Hydrogen-Bond Acceptor Capacity: 2,6-Difluoro Versus Regioisomeric 2,6-Difluoropyridin-4-ol

2,6-Difluoropyridin-3-ol possesses a topological polar surface area (TPSA) of 33.1 Ų with the hydroxyl group positioned at the 3-position (meta relative to the ring nitrogen) [1]. In contrast, the regioisomeric 2,6-difluoropyridin-4-ol positions the hydroxyl group para to the ring nitrogen, which alters both the electronic distribution and hydrogen-bonding geometry. The 3-hydroxy positioning in the target compound creates a unique hydrogen-bond donor-acceptor spatial arrangement that differs fundamentally from the 4-hydroxy regioisomer. Additionally, the 2,6-difluoro-3-ol scaffold provides four hydrogen-bond acceptors (two fluorine atoms, one ring nitrogen, one hydroxyl oxygen) and one hydrogen-bond donor (hydroxyl proton), whereas the 4-ol regioisomer maintains the same counts but with distinct spatial orientation.

Molecular recognition Target engagement Permeability

Rotatable Bond Count: 2,6-Difluoropyridin-3-ol (0) Versus 3-Fluoropyridin-2-ol (0) — Equivalent Conformational Rigidity

2,6-Difluoropyridin-3-ol has a rotatable bond count of 0, as the hydroxyl group is directly attached to the rigid pyridine aromatic ring without any flexible linker atoms [1]. This conformational rigidity is a characteristic shared with other simple pyridinols such as 3-fluoropyridin-2-ol, which also has zero rotatable bonds [2]. While this property does not provide differentiation among pyridinol regioisomers, it is a critical consideration for applications requiring well-defined molecular geometry, such as X-ray crystallography, structure-based drug design, and the synthesis of macrocyclic compounds where conformational preorganization is essential.

Conformational analysis Entropic binding Crystallization

2,6-Difluoropyridin-3-ol: Optimized Procurement Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 2,3,6-Trisubstituted Pyridine-Based Kinase Inhibitors

The 2,6-difluoro substitution pattern enables tandem SNAr reactions that construct 2,3,6-trisubstituted pyridine cores with good regioselectivity and yields [1]. This scaffold has been specifically applied to the synthesis of macrocyclic PKCθ inhibitors [2]. Procurement of 2,6-difluoropyridin-3-ol is justified for programs targeting kinase inhibition where the 2,3,6-trisubstituted pyridine pharmacophore is desired. Monofluorinated pyridinols cannot support the same sequential substitution chemistry to access this substitution topology. Users should verify that the intended downstream chemistry requires the dual-activation provided by the 2,6-difluoro pattern before committing to this higher-cost intermediate over simpler monofluoro building blocks.

Process Chemistry: Scalable Synthesis of 3-Substituted-2,6-Difluoropyridine Building Blocks

The CsF/DMSO difluorination method from 3-substituted-2,6-dichloropyridines delivers yields of 86-94%, representing a ≥2-fold improvement over prior methods (37-50%) [1]. For kilogram-scale synthesis of 2,6-difluoropyridin-3-ol derivatives, the improved yield directly translates to reduced raw material costs and waste generation. Process chemists should evaluate whether the facile CsF/DMSO protocol can be adapted to their specific 3-substituted target, as this method has been validated on multiple substrates including 2,3,6-trichloropyridine. The improved accessibility of the 2,6-difluoro scaffold via this method reduces the synthetic premium historically associated with this substitution pattern.

Structure-Based Drug Design: Scaffolds Requiring Enhanced Lipophilicity and Defined H-Bond Geometry

2,6-Difluoropyridin-3-ol offers a logP of 1.4, representing a 2.5- to 6.3-fold higher lipophilicity than monofluorinated pyridin-3-ol analogs (logP ~0.59-1.00) [1]. Its 3-hydroxy positioning creates a distinct spatial hydrogen-bonding network (TPSA 33.1 Ų, 4 HBA, 1 HBD) that differs from the 4-ol regioisomer [2]. Structure-based drug designers should consider 2,6-difluoropyridin-3-ol when increased membrane permeability or altered target engagement via specific H-bond geometries is required. The zero rotatable bonds further ensure conformational rigidity, minimizing entropic penalties upon binding.

Chemical Biology: Synthesis of Conformationally Constrained Macrocyclic Ligands

The 2,6-difluoropyridin-3-ol scaffold has been successfully incorporated into macrocyclic derivatives as part of PKCθ inhibitor development programs [1]. The zero rotatable bonds and rigid pyridine core provide the conformational preorganization advantageous for macrocycle synthesis, where flexible linkers are attached to a structurally defined aromatic template. The 2,6-difluoro substitution pattern not only activates the ring for the necessary SNAr couplings but also provides a defined geometry for subsequent macrocyclization steps. Researchers developing macrocyclic libraries should evaluate whether the 2,6-difluoro-3-hydroxy substitution pattern matches their desired ring-closure geometry and substitution vector requirements.

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